REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.[CH:11](O)=[O:12]>C1(C)C=CC=CC=1>[C:7]([C:5]1[NH:4][N:3]=[C:2]([NH:1][CH:11]=[O:12])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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NC1=NNC(=C1)C(C)(C)C
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Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating under reflux conditions
|
Type
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CUSTOM
|
Details
|
while separating water
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Type
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DISTILLATION
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Details
|
by distillation
|
Type
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DISTILLATION
|
Details
|
When a calculated amount of water and an excessive amount of formic acid distilled out
|
Type
|
ADDITION
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Details
|
The reaction mixture was diluted with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated as whole, whereby crystals
|
Type
|
CUSTOM
|
Details
|
were precipitated
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a sodium carbonate aqueous solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NN1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |